3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
The compound “3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one” appears to be a complex organic molecule1. Unfortunately, I couldn’t find more specific information about this compound.
Synthesis Analysis
I couldn’t find specific information about the synthesis of this compound. However, similar compounds are often synthesized through reactions involving methanol and ammonia2.Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or its molecular formula. Unfortunately, I couldn’t find the specific InChI code or molecular formula for this compound.Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its density, boiling point, and molecular weight. Unfortunately, I couldn’t find specific physical and chemical properties for this compound31.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as versatile synthons for the preparation of various heterocyclic systems. For instance, they have been utilized in the synthesis of polyfunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. These heterocyclic compounds are crucial in medicinal chemistry due to their biological and pharmacological properties (Pizzioli et al., 1998).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potentials of derivatives synthesized from the compound. Some novel synthesized compounds have shown significant activity against bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Anticancer Activity
The derivatives of 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one have been explored for their anticancer properties. Research has indicated that some derivatives exhibit promising in-vitro anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment and drug development (Waghmare et al., 2013).
Corrosion Inhibition
In addition to biomedical applications, derivatives of the compound have been studied for their corrosion inhibiting effects. They offer protection against steel corrosion in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Safety And Hazards
The safety and hazards of a compound are usually determined by its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for this compound1.
Future Directions
The future directions of research involving a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, I couldn’t find specific information about the future directions of research involving this compound.
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one |
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